Cas no 14470-51-0 (4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one)
![4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one structure](https://www.kuujia.com/scimg/cas/14470-51-0x500.png)
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
- 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one
- 5,6-dihydro-Thieno[2,3-c]pyridin-7(4H)-one
- Thieno[2,3-c]pyridin-7(4H)-one, 5,6-dihydro-
- 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)
- 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one
- 5,6-Dihydrothieno[2,3-c]pyridin-7(4H);-one
- ORPWXKFFXAOFCU-UHFFFAOYSA-N
- MB14511
- FCH1141031
- RP01802
- AX8163185
- Y7543
- 4,5-Dihydrothieno[2,3-c]pyridine-7(6H)-one
- AS-40861
- DTXSID70618358
- SY058436
- CS-0038488
- W-205611
- SCHEMBL390083
- MFCD14706770
- 14470-51-0
- AMY15458
- DB-063557
- AKOS016002160
-
- MDL: MFCD14706770
- Inchi: 1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9)
- InChI Key: ORPWXKFFXAOFCU-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C2=C1C(N([H])C([H])([H])C2([H])[H])=O
Computed Properties
- Exact Mass: 153.02491
- Monoisotopic Mass: 153.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.3
- XLogP3: 1.2
Experimental Properties
- Density: 1.295
- Boiling Point: 417.127°C at 760 mmHg
- Flash Point: 206.071°C
- Refractive Index: 1.597
- PSA: 29.1
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM111221-250mg |
5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one |
14470-51-0 | 95% | 250mg |
$*** | 2023-03-30 | |
abcr | AB444540-1g |
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, min. 95%; . |
14470-51-0 | 1g |
€462.10 | 2025-02-14 | ||
eNovation Chemicals LLC | D585989-5G |
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one |
14470-51-0 | 97% | 5g |
$840 | 2024-05-23 | |
Chemenu | CM111221-1g |
5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one |
14470-51-0 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | D454038-50mg |
5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one |
14470-51-0 | 50mg |
$ 230.00 | 2022-06-05 | ||
TRC | D454038-100mg |
5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one |
14470-51-0 | 100mg |
$ 340.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D585989-10G |
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one |
14470-51-0 | 97% | 10g |
$1585 | 2024-05-23 | |
Matrix Scientific | 188453-5g |
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one |
14470-51-0 | 5g |
$2813.00 | 2023-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93882-10G |
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one |
14470-51-0 | 97% | 10g |
¥ 9,768.00 | 2023-04-06 | |
Matrix Scientific | 188453-500mg |
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one |
14470-51-0 | 500mg |
$581.00 | 2023-09-07 |
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one Related Literature
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Nick Palmer,Torren M. Peakman,David Norton,David C. Rees Org. Biomol. Chem. 2016 14 1599
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C. S. Marques,D. Peixoto,A. J. Burke RSC Adv. 2015 5 20108
Additional information on 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one
Professional Introduction to 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one (CAS No. 14470-51-0)
4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the thienopyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of multiple hydrogen atoms in its name (4H,5H,6H,7H) indicates that it is a fully saturated derivative of the thieno[2,3-c]pyridine scaffold. Such structural features make it an attractive candidate for further exploration in drug discovery and development.
The CAS No. 14470-51-0 assigned to this compound provides a unique identifier that ensures consistency and accuracy in scientific literature and databases. This numerical code is widely used in chemical nomenclature to distinguish one chemical entity from another. The systematic naming of 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that researchers worldwide can communicate about this molecule without ambiguity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one with greater precision. The fused ring system of this compound offers potential for interactions with biological targets such as enzymes and receptors. For instance, studies suggest that thienopyridine derivatives may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.
In the realm of medicinal chemistry, the synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one has been optimized through various methodologies to enhance yield and purity. Modern synthetic approaches often leverage transition metal catalysis and asymmetric reactions to introduce specific functional groups while maintaining regioselectivity. The thieno[2,3-c]pyridine core itself is known for its stability under a range of reaction conditions, making it a versatile building block for more complex molecules.
The potential biological activity of 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one has been explored in several preclinical studies. Researchers have investigated its effects on models of inflammation and pain management due to its structural similarity to known bioactive compounds. Additionally, its interaction with mitochondrial enzymes has been studied as a possible mechanism for its therapeutic effects. These investigations highlight the compound's promise as a lead structure for further drug development.
One particularly intriguing aspect of 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one is its ability to undergo various chemical transformations while retaining its core heterocyclic structure. This flexibility allows chemists to modify specific positions on the ring system to fine-tune its biological activity. For example, introducing nitrogen-containing substituents can enhance binding affinity to target proteins or alter metabolic stability. Such modifications are crucial in optimizing drug candidates for clinical use.
The synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one also involves considerations of environmental impact and sustainability. Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during production processes. Techniques such as solvent-free reactions or catalytic methods that use renewable resources are being explored to make the synthesis more eco-friendly.
As research continues to uncover new therapeutic applications for heterocyclic compounds like 4H,5H,6H,7H-thieno[2,3c]pyridin-7-one, collaborations between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical treatments. The integration of high-throughput screening technologies with traditional medicinal chemistry approaches will accelerate the discovery process by rapidly identifying promising derivatives for further investigation.
The regulatory landscape for new drug candidates also plays a critical role in determining the commercial viability of compounds like 4H,5H,6H,7H-thieno[2,3c]pyridin-7-one. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) ensures that drugs are safe and effective before reaching patients. Preclinical data must demonstrate not only efficacy but also acceptable toxicity profiles across multiple species before human trials can begin.
In conclusion,4H,5H,6H,7H-thieno[2,3c]pyridin-7-one (CAS No. 14470-51-0) represents a compelling example of how structural complexity can yield novel pharmacological properties. Its potential applications in treating various diseases underscore the importance of continued research into heterocyclic scaffolds like thienopyridines. As our understanding of molecular interactions evolves,* this compound* remains a valuable asset in the quest for new therapeutic agents.
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